Diethyl (oxetan-3-ylidenemethyl)phosphonate
Description
Properties
IUPAC Name |
3-(diethoxyphosphorylmethylidene)oxetane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15O4P/c1-3-11-13(9,12-4-2)7-8-5-10-6-8/h7H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFSCZIVKLQZURA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C=C1COC1)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15O4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl (oxetan-3-ylidenemethyl)phosphonate can be synthesized through various methods. One common approach involves the reaction of diethyl phosphite with an appropriate oxetane derivative under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality and higher efficiency .
Chemical Reactions Analysis
Types of Reactions
Diethyl (oxetan-3-ylidenemethyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the phosphonate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various phosphonic acid derivatives, phosphine oxides, and substituted phosphonates, depending on the reaction conditions and reagents used .
Scientific Research Applications
Diethyl (oxetan-3-ylidenemethyl)phosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential as a biochemical probe.
Medicine: Research is ongoing into its use as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of flame retardants and plasticizers
Mechanism of Action
The mechanism of action of diethyl (oxetan-3-ylidenemethyl)phosphonate involves its interaction with specific molecular targets. The phosphonate group can form strong bonds with metal ions and enzymes, influencing various biochemical pathways. This interaction can lead to the inhibition or activation of specific enzymes, affecting cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Phosphonate Compounds
Phosphonate derivatives vary significantly in biological activity, reactivity, and applications depending on substituents. Below is a detailed comparison with key analogs:
Substituent-Based Classification
Aromatic/Indole-Substituted Phosphonates
- Diethyl (substituted phenyl/heteroaryl)(2-(2-oxoindolin-3-ylidene)hydrazinyl)methyl phosphonates (): Synthesis: One-pot three-component reaction of indolinone hydrazine, aldehydes, and diethyl phosphite. Properties: Characterized by FTIR, NMR (¹H, ¹³C, ³¹P), and MS. Melting points range widely (120–220°C). Applications: Anticancer activity against human cancer cell lines (e.g., MCF-7, HCT-116).
Heterocyclic-Substituted Phosphonates
- Diethyl (cyano(5,6-diphenyl-1,2,4-triazin-3-yl)methyl)phosphonate (): Synthesis: Reaction of 3-chloro-5,6-diphenyl-1,2,4-triazine with diethyl (cyanomethyl)phosphonate. Properties: Forms bisphosphonates upon hydrolysis. The triazine ring enhances π-π stacking interactions, whereas the oxetane’s strained ring may limit such interactions .
Fluorinated Phosphonates
- Diethyl (bromodifluoromethyl)phosphonate (): Synthesis: Zinc/CuBr-mediated coupling of diethyl phosphonate with aryl halides. Properties: Difluoromethyl groups increase electronegativity and metabolic stability.
Reactivity and Functionalization
Electrophilic Behavior
- Diethyl [(N-acylamino)bromomethyl]phosphonates (): React with amines to form amidoaminals, acting as electrophiles similar to Vilsmeier–Haak reagents. The bromomethyl group facilitates nucleophilic substitution, whereas the oxetane’s methylidene group may undergo cycloaddition reactions .
Acid Hydrolysis
Polymer Modifications
Data Tables
Table 1: Key Properties of Selected Phosphonates
Table 2: Reactivity Comparison
| Compound | Reactivity with Nucleophiles | Acid Hydrolysis Stability |
|---|---|---|
| Diethyl (oxetan-3-ylidenemethyl)phos. | Moderate (strained ring) | High |
| Diethyl [(N-acylamino)bromomethyl]phos. | High (electrophilic) | Low (P–C cleavage) |
| Diethyl (benzodioxomethyl)phos. | Low | Low (P–C cleavage) |
Biological Activity
Diethyl (oxetan-3-ylidenemethyl)phosphonate is a compound of increasing interest due to its potential biological activities, particularly in the fields of medicinal chemistry and agriculture. This article provides a detailed overview of the biological activity associated with this compound, supported by data tables and findings from recent research.
Chemical Structure and Properties
This compound contains a phosphonate group, which is known for its diverse biological activities. The presence of the oxetane ring contributes to its structural uniqueness, potentially influencing its reactivity and interaction with biological targets.
Antifungal Activity
Recent studies have highlighted the antifungal properties of diethyl phosphonates, including derivatives similar to this compound. In vitro assays have demonstrated significant inhibitory effects against various fungal strains:
- Fusarium oxysporum : Compounds exhibited growth inhibition rates up to 92% at low concentrations (0.14 mg/mL), with IC50 values below 0.02 mg/mL.
- Botrytis cinerea : Similar inhibition rates were observed, indicating broad-spectrum antifungal activity.
Table 1 summarizes the antifungal activity of selected phosphonates:
| Compound | Target Fungi | Inhibition Rate (%) | IC50 (mg/mL) |
|---|---|---|---|
| This compound | Fusarium oxysporum | 92 | <0.02 |
| Botrytis cinerea | 78 | <0.02 | |
| Diethyl hydroxyphenyl α-aminophosphonate | Fusarium oxysporum | 87 | <0.02 |
| Botrytis cinerea | 72 | 0.03 |
Antioxidant Activity
The antioxidant capacity of diethyl phosphonates has also been evaluated, with certain derivatives showing promising results. Compounds containing the diethyl phosphate moiety demonstrated significant antioxidant activities, which could be beneficial in mitigating oxidative stress in biological systems.
The mechanism through which this compound exhibits its biological effects is still under investigation. However, it is hypothesized that the phosphonate group interacts with critical enzymes or cellular components, leading to altered metabolic pathways in target organisms.
Case Studies and Research Findings
- In Vitro Studies : A series of in vitro assays assessed the effectiveness of diethyl phosphonates against various fungal pathogens. Results indicated that modifications in the phosphonate structure significantly influenced antifungal potency and selectivity.
- Computational Studies : Computational modeling has been employed to predict the interaction dynamics between diethyl phosphonates and target proteins, providing insights into their potential as therapeutic agents.
- Safety and Toxicity : Preliminary toxicity assessments suggest that while diethyl phosphonates exhibit strong biological activity, their safety profiles need thorough evaluation to ensure they do not pose risks to non-target organisms or human health.
Q & A
Q. What are the common synthetic routes for preparing Diethyl (oxetan-3-ylidenemethyl)phosphonate and its structural analogs?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or Michaelis-Arbusov reactions. For oxetane-containing analogs, methods may include coupling oxetane derivatives with phosphonate precursors under transition-metal-free conditions (e.g., using visible light or base activation). Optimization of reaction parameters (e.g., solvent, temperature, and stoichiometry) is critical for yield improvement .
- Key Characterization : Confirm structure via / NMR to identify oxetane ring protons (δ ~4.5–5.5 ppm) and phosphonate groups (δ ~30–40 ppm for NMR). Mass spectrometry (HRMS) validates molecular weight .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing phosphonate esters?
- Methodological Answer :
- NMR : NMR distinguishes phosphonate oxidation states (e.g., δ 10–25 ppm for phosphonates). NMR identifies substituents (e.g., oxetane protons).
- Chromatography : Gas-phase chromatography (GC) with flame ionization detection resolves phosphonate derivatives based on retention times. Infrared spectroscopy (IR) confirms functional groups (e.g., P=O stretch ~1250 cm) .
Q. How does the oxetane ring influence the stability of this compound under varying pH and temperature?
- Methodological Answer : Perform accelerated stability studies by incubating the compound in buffers (pH 2–12) at 25–60°C. Monitor degradation via HPLC or NMR. Oxetane rings are generally stable but may undergo acid-catalyzed ring-opening. Compare with non-oxetane analogs (e.g., diethyl benzylphosphonate) to isolate ring-specific effects .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve yields in the synthesis of oxetane-containing phosphonates?
- Methodological Answer : Use design of experiments (DoE) to screen variables:
- Catalyst : Test bases (e.g., KCO) or organocatalysts.
- Solvent : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity.
- Temperature : Elevated temperatures (80–100°C) may accelerate coupling but risk oxetane decomposition.
Analyze results via response surface methodology (RSM) to identify optimal conditions .
Q. What strategies address contradictory data in phosphonate reactivity studies (e.g., unexpected byproducts or variable inhibition activity)?
- Methodological Answer :
- Byproduct Analysis : Use GC-MS or LC-MS to trace intermediates. For example, diethyl phosphonate analogs may form hydrolysis products (e.g., phosphonic acids) under moist conditions .
- Biological Assays : Replicate enzyme inhibition studies (e.g., cholinesterase assays) with purified isoforms to rule out off-target effects. Validate using knockout models or competitive inhibitors .
Q. How can computational modeling predict the biological activity of this compound?
- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) to simulate binding to target enzymes (e.g., acetylcholinesterase). Use QSAR models to correlate substituent electronic properties (e.g., Hammett σ constants) with inhibition constants (). Validate predictions with in vitro assays .
Q. What are the challenges in studying enzyme inhibition mechanisms using phosphonate derivatives?
- Methodological Answer :
- Competitive vs. Non-competitive Inhibition : Use Lineweaver-Burk plots to distinguish mechanisms. Phosphonates often act as transition-state analogs (competitive).
- Covalent Binding : Assess irreversible inhibition via pre-incubation experiments and mass spectrometry to detect enzyme-adduct formation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
